5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22FN5O2S and its molecular weight is 439.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are important in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can increase acetylcholine levels .
Mode of Action
Similar compounds have shown to inhibit ache and bche . The inhibition of these enzymes increases the levels of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
The inhibition of ache and bche can affect the cholinergic transmission in the brain . This can have downstream effects on cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ache and bche, and the subsequent increase in acetylcholine levels, can potentially improve cognitive functions .
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDAVVGRSEULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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